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For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes
and Protocols for Transcription Factor Enrichment Analysis (TFEA) of Precision Run-on
Sequencing (PRO-seq) and other nascent transcription data.

This document provides a comprehensive guide to the application of Transcription Factor
Enrichment Analysis (TFEA), a powerful computational method, to nascent transcription data,
particularly Precision Run-on Sequencing (PRO-seq). By combining the precise, real-time
snapshot of transcriptional activity offered by PRO-seq with the analytical power of TFEA,
researchers can gain deep insights into the transcription factors (TFs) driving gene expression
changes in response to various stimuli, developmental cues, or disease states. This powerful
combination is invaluable for basic research, target discovery, and the development of novel
therapeutics.

Introduction to PRO-seq and TFEA

PRO-seq: A High-Resolution View of Active Transcription

Precision Run-on Sequencing (PRO-seq) and its predecessor, Global Run-on Sequencing
(GRO-seq), are techniques that map the location of actively transcribing RNA polymerases
across the genome at nucleotide resolution.[1][2] Unlike methods that measure steady-state
RNA levels (e.g., RNA-seq), PRO-seq provides a direct measure of transcription as it occurs,
capturing transient and unstable transcripts such as enhancer RNAs (eRNAS).[3] The core

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12408358?utm_src=pdf-interest
https://www.researchgate.net/figure/Signaling-pathway-of-the-glucocorticoid-receptor-Unbound-glucocorticoid-receptor-GR_fig1_311075263
https://www.researchgate.net/figure/Schematic-overview-of-p53-pathway_fig2_267512380
https://pmc.ncbi.nlm.nih.gov/articles/PMC5046229/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

principle of PRO-seq involves the isolation of nuclei and the subsequent "run-on" of engaged
RNA polymerases in the presence of biotin-labeled nucleotides.[4] This process effectively tags
the 3' end of nascent RNA transcripts, which are then isolated and sequenced.[4] This high-
resolution, strand-specific data allows for the precise identification of transcription start sites
(TSSs), the analysis of polymerase pausing, and the quantification of nascent transcript levels.

[2][5]
TFEA: Identifying the Key Regulators

Transcription Factor Enrichment Analysis (TFEA) is a computational method designed to
identify which transcription factors are responsible for observed changes in transcription.[6][7] It
leverages the principle that the binding sites of active TFs are often located near regions of
altered RNA polymerase initiation.[6][8] TFEA takes a ranked list of genomic regions of interest
(RQIs), typically enhancers and promoters identified from nascent transcription data, and
determines which TF binding motifs are enriched near the most significantly altered regions.[6]
[7] This approach not only identifies the key regulatory TFs but can also provide insights into
the temporal dynamics of their activity.[6][7]

Experimental Protocol: Precision Run-on
Sequencing (PRO-seq)

This protocol outlines the key steps for performing a PRO-seq experiment in mammalian cells.
For a detailed, step-by-step protocol, refer to Mahat et al., 2016 and Judd et al., 2021.[9]

Table 1. Key Reagents and Equipment for PRO-seq
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Reagent/Equipment Purpose
Cell culture reagents Maintenance and growth of mammalian cells.
Dounce homogenizer Cell lysis and nuclei isolation.

Labeling of nascent RNA transcripts during the

Biotin-NTPs ]

run-on reaction.
Streptavidin magnetic beads Enrichment of biotin-labeled nascent RNA.
RNA fragmentation reagents Sizing of RNA for library preparation.

Construction of sequencing libraries from

Library preparation kit
Y prep enriched RNA.

High-throughput sequencer Sequencing of the prepared libraries.

Cell Permeabilization and Nuclei Isolation

o Cell Harvest: Harvest cultured cells and wash with ice-cold PBS.

o Permeabilization: Resuspend cells in a hypotonic lysis buffer containing a mild detergent
(e.g., IGEPAL CA-630) to permeabilize the cell membrane while keeping the nuclear
membrane intact.

» Nuclei Isolation: Pellet the nuclei by centrifugation and wash to remove cytoplasmic
contents.

Nuclear Run-on and Biotin Labeling

e Run-on Reaction: Resuspend the isolated nuclei in a run-on buffer containing biotin-labeled
NTPs (e.g., Biotin-11-CTP).

 Incubation: Incubate the reaction at 37°C to allow engaged RNA polymerases to incorporate
the biotin-labeled nucleotides into the nascent RNA.

o Termination: Stop the reaction by adding a stop buffer and proceed to RNA extraction.

Nascent RNA Enrichment and Library Preparation
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e RNA Extraction: Extract total RNA from the nuclei using a standard RNA extraction method
(e.g., TRIzOl).

* RNA Fragmentation: Fragment the RNA to the desired size range for sequencing.

 Biotin Pull-down: Use streptavidin-coated magnetic beads to specifically capture the biotin-
labeled nascent RNA fragments.

 Library Construction: Perform end-repair, adapter ligation, reverse transcription, and PCR
amplification to generate a sequencing library from the enriched nascent RNA.

Sequencing and Data Acquisition
e Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
o Data Quality Control: Perform quality control checks on the raw sequencing data.

Computational Protocol: TFEA on PRO-seq Data

This section details the computational workflow for performing TFEA on PRO-seq data, from
raw sequencing reads to the final list of enriched transcription factors.

Figure 1: TFEA Workflow for PRO-seq Data

ROI Identification TFEA

Data Processing

Click to download full resolution via product page

Caption: A flowchart illustrating the major steps in the TFEA pipeline applied to PRO-seq data.

Raw Data Processing

o Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the
raw FASTQ files.
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o Alignment: Align the trimmed reads to the appropriate reference genome.

o Spike-in Normalization: If spike-in controls were used, align a portion of the reads to the
spike-in genome to calculate normalization factors. These factors are used to account for
variations in library size and run-on efficiency between samples.

Identification of Regions of Interest (ROIs)

« |dentify Bidirectional Transcription: A key feature of active regulatory elements (promoters
and enhancers) is the presence of bidirectional transcription.[8] Use tools like dREG or Tfit to
identify regions with divergent transcription initiation.

o Define ROIs: The identified regions of bidirectional transcription are defined as the regions of
interest (ROIs) for the TFEA.

Transcription Factor Enrichment Analysis (TFEA)

o Rank ROls: For differential analysis between two conditions (e.g., treated vs. untreated),
rank the ROIs based on the change in nascent transcription levels. This is typically done
using statistical packages like DESeq2 or edgeR.[6]

» Motif Scanning: Scan the ranked ROIs for the presence of known transcription factor binding
motifs from databases such as JASPAR or HOCOMOCO.

» Enrichment Analysis: The core TFEA algorithm calculates an enrichment score for each TF
motif. This score reflects whether the motif is positionally enriched near the ROIs that show
the most significant changes in transcription.[6][7] The statistical significance of the
enrichment is determined through permutation testing.[6]

Application Notes and Case Studies

The combination of PRO-seq and TFEA has been successfully applied to elucidate the
regulatory networks underlying various biological processes. Here, we present two case
studies.

Case Study 1: Glucocorticoid Receptor Signaling

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9483853/
https://www.researchgate.net/figure/The-glucocorticoid-receptor-signaling-pathway-The-cytosolic-glucocorticoid-receptor_fig1_378279343
https://www.researchgate.net/figure/The-glucocorticoid-receptor-signaling-pathway-The-cytosolic-glucocorticoid-receptor_fig1_378279343
https://www.ptglab.com/media/wgphvre4/p53-pathway.pdf
https://www.researchgate.net/figure/The-glucocorticoid-receptor-signaling-pathway-The-cytosolic-glucocorticoid-receptor_fig1_378279343
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Glucocorticoids are potent anti-inflammatory drugs that act through the glucocorticoid receptor
(GR), a ligand-activated transcription factor. Upon activation, GR translocates to the nucleus
and regulates the expression of a wide range of genes.

Table 2: TFEA of PRO-seq data upon Dexamethasone (a synthetic glucocorticoid) treatment in
A549 cells.

L Biological Role in
Transcription . L
Enrichment Score p-value Glucocorticoid
Factor
Response

. " Directly activated by
NR3C1 (GR) High Positive <0.001
dexamethasone.

Cooperates with GR
FOSL2 High Positive <0.01 at composite

response elements.

Component of the AP-
JUNB High Positive <0.01 1 complex, interacts
with GR.

Co-factor for GR-
CEBPB High Positive <0.01 mediated

transactivation.

] Repressed by GR
STAT3 Negative <0.05 ) i
signaling.

Note: The values in this table are illustrative and based on findings from published studies.

By applying TFEA to PRO-seq data from cells treated with dexamethasone, researchers can
identify GR as the primary activated transcription factor.[1] Furthermore, the analysis reveals
other TFs that are either activated or repressed downstream of GR, providing a comprehensive
view of the glucocorticoid-regulated transcriptional network.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.researchgate.net/figure/Signaling-pathway-of-the-glucocorticoid-receptor-Unbound-glucocorticoid-receptor-GR_fig1_311075263
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Glucocorticoid

egulates

>

Click to download full resolution via product page

Caption: A simplified diagram of the p53 signaling pathway in response to DNA damage.

Conclusion

The integration of PRO-seq and TFEA provides a powerful and high-resolution approach to
dissecting transcriptional regulatory networks. By accurately mapping active transcription and
identifying the key transcription factors driving changes in gene expression, this methodology
offers invaluable insights for researchers in basic science and drug development. The detailed
protocols and application notes provided here serve as a guide for implementing this powerful
combination to uncover the intricate mechanisms of gene regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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